1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole
Brand Name: Vulcanchem
CAS No.: 53835-28-2
VCID: VC18728694
InChI: InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10)
SMILES:
Molecular Formula: C8H7N3S
Molecular Weight: 177.23 g/mol

1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole

CAS No.: 53835-28-2

Cat. No.: VC18728694

Molecular Formula: C8H7N3S

Molecular Weight: 177.23 g/mol

* For research use only. Not for human or veterinary use.

1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole - 53835-28-2

Specification

CAS No. 53835-28-2
Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
IUPAC Name 1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole
Standard InChI InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10)
Standard InChI Key HCHMTEKUBQPYNJ-UHFFFAOYSA-N
Canonical SMILES C1N2C3=CC=CC=C3N=C2NS1

Introduction

Chemical Structure and Nomenclature

1H,3H- thiadiazolo[4,3-a]benzimidazole features a bicyclic system where the 1,2,4-thiadiazole ring (containing two nitrogen and one sulfur atom) is fused to a benzimidazole unit (a benzene ring fused with an imidazole). The numbering system follows IUPAC guidelines, with the thiadiazole ring occupying positions 1–3 and the benzimidazole spanning positions 4–3a (Figure 1) . This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with biological targets through hydrogen bonding and π-π stacking . The compound’s reactivity is influenced by the electron-deficient thiadiazole ring and the nucleophilic benzimidazole nitrogen atoms, making it amenable to electrophilic substitutions at the 5- and 6-positions of the benzimidazole .

Synthetic Methodologies

One-Pot Multistep Cyclization

A high-yielding synthesis involves treating 1,2-dithiourea precursors with methanesulfonyl chloride (MsCl) under anhydrous conditions . The reaction proceeds via in situ generation of a carbodiimide intermediate, which undergoes intramolecular cyclization with the thiourea unit to form the thiadiazole ring (Scheme 1). Density functional theory (DFT) calculations support a two-step mechanism: (1) nucleophilic attack by the thiourea’s sulfur on the carbodiimide’s central carbon, forming a tetrahedral intermediate, and (2) MsCl-assisted elimination of methylsulfonyl groups to aromatize the thiadiazole ring . This method produces 1H,3H- thiadiazolo[4,3-a]benzimidazole derivatives with substituents at the 5- and 6-positions (e.g., 2a–c) in yields of 68–82% .

Stepwise Assembly from Benzimidazole Precursors

An alternative route starts with 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide, which reacts with arylisothiocyanates to form thiosemicarbazide intermediates . Cyclization using concentrated sulfuric acid or KI/I2 yields 1,3,4-thiadiazole or 1,3,4-oxadiazole derivatives, respectively . While this approach allows modular functionalization, it requires harsh acidic conditions and affords lower yields (45–60%) compared to the one-pot method .

Structural Characterization and Computational Studies

X-ray Crystallography

Single-crystal X-ray analysis of 2a (R = H) confirms a planar bicyclic system with bond lengths of 1.65 Å (C–S) and 1.30 Å (C=N), consistent with aromatic delocalization . The dihedral angle between the thiadiazole and benzimidazole rings is 3.2°, indicating near-perfect coplanarity .

DFT and Molecular Orbital Analysis

DFT studies at the B3LYP/6-311+G(d,p) level reveal a HOMO–LUMO gap of 4.8 eV, suggesting stability against electrophilic attack . The LUMO is localized on the thiadiazole ring, rationalizing its role as an electron acceptor in charge-transfer complexes . Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the sulfur lone pairs and σ* orbitals of adjacent C–N bonds, stabilizing the fused ring system .

Pharmacological Activities

Acetylcholinesterase (AChE) Inhibition

Derivatives with 3,4-dihydroxy phenyl substituents exhibit potent AChE inhibition, with IC50 values as low as 29.5 nM . Kinetic studies of 3h (5-chloro-substituted) reveal mixed inhibition, characterized by a Ki of 24.8 nM and binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .

CompoundIC50 (nM)Ki (nM)Inhibition Type
3d31.926.2Mixed
3h29.524.8Mixed
Donepezil21.818.3Competitive

Table 1: AChE inhibitory activity of selected derivatives .

Antiprotozoal Activity

Against Giardia intestinalis and Trichomonas vaginalis, chloro-substituted derivatives (3a–c) show IC50 values of 0.006–0.008 µg/mL, surpassing albendazole (0.010 µg/mL) . The 5-chloro group enhances membrane permeability, as evidenced by logP calculations (2.8 vs. 2.1 for albendazole) .

Comparative Analysis with Structural Analogs

Replacing the thiadiazole with oxadiazole or triazole rings reduces bioactivity. For example, 1,3,4-oxadiazolo[4,3-a]benzimidazole exhibits 10-fold lower AChE inhibition (IC50 = 310 nM) , while thiazolo[3,2-a]benzimidazole derivatives show weaker antiprotozoal effects (IC50 = 0.15 µg/mL) . The sulfur atom in the thiadiazole ring enhances binding to enzyme thioredoxin sites, as confirmed by molecular docking .

Applications in Medicinal Chemistry and Beyond

1H,3H- thiadiazolo[4,3-a]benzimidazole serves as a lead structure for neurodegenerative and infectious disease therapeutics. Its planar geometry facilitates intercalation into DNA, prompting investigations into anticancer applications . Nonmedical uses include organic light-emitting diodes (OLEDs), where its high electron affinity improves charge transport efficiency .

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